7alpha-Methylestr-4-ene-3,17-dione

Catalog No.
S1780856
CAS No.
436144-67-1
M.F
C19H26O2
M. Wt
286.415
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7alpha-Methylestr-4-ene-3,17-dione

CAS Number

436144-67-1

Product Name

7alpha-Methylestr-4-ene-3,17-dione

IUPAC Name

(7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C19H26O2

Molecular Weight

286.415

InChI

InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11-,14+,15-,16+,18-,19+/m1/s1

InChI Key

IHFREKJAIFEZMQ-ARTWWJDJSA-N

SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C

Chemical Identity

7alpha-Methylestr-4-ene-3,17-dione, also known as Mentabolan, is a synthetic anabolic-androgenic steroid (AAS) [].

Potential Areas of Research:

  • Understanding the mechanisms of action of anabolic-androgenic steroids: Research could investigate how 7alpha-Methylestr-4-ene-3,17-dione interacts with androgen receptors and other cellular pathways to produce its effects []. This knowledge could be helpful in developing safer and more targeted therapies for conditions like muscle wasting or osteoporosis.
  • Studying the potential therapeutic applications of AAS: While the risks associated with AAS are well-documented, some research suggests that they may have therapeutic benefits in certain contexts, such as treating muscle wasting in patients with HIV/AIDS or cancer []. 7alpha-Methylestr-4-ene-3,17-dione could be used in pre-clinical studies to explore these potential applications.
  • Developing methods for detecting and monitoring AAS use: Due to the potential for abuse, there is a need for accurate and reliable methods for detecting the use of AAS. Research could investigate the metabolism of 7alpha-Methylestr-4-ene-3,17-dione and identify potential biomarkers that could be used in anti-doping programs [].

7alpha-Methylestr-4-ene-3,17-dione, also known as 7α-methyl-19-nortestosterone, is a synthetic anabolic steroid and progestogen. It is derived from nandrolone and features a methyl group at the C7α position. Its chemical formula is C19H26O2, with a molar mass of approximately 286.415 g/mol . This compound has garnered attention for its potential applications in hormonal therapies and bodybuilding due to its androgenic and anabolic properties.

The chemical reactivity of 7alpha-Methylestr-4-ene-3,17-dione primarily involves its ketone functional groups, which can participate in various reactions such as:

  • Reduction: The ketones can be reduced to alcohols, yielding derivatives like 7α-methyl-19-norandrostenediol.
  • Dehydrogenation: This compound can undergo dehydrogenation to form more potent derivatives.
  • Esterification: The carboxylic acid derivatives can react to form esters, enhancing bioavailability.

These reactions are critical for developing analogs with modified pharmacological profiles.

7alpha-Methylestr-4-ene-3,17-dione exhibits significant biological activity as an androgen and anabolic steroid. It binds to androgen receptors with high affinity, leading to various physiological effects such as:

  • Muscle Growth: Promotes protein synthesis and muscle hypertrophy.
  • Fat Loss: Enhances lipolysis and reduces fat accumulation.
  • Bone Density: Contributes to increased bone mineral density, making it beneficial for osteoporosis treatment.

Its progestogenic activity also suggests potential applications in hormonal contraceptive formulations .

Synthesis of 7alpha-Methylestr-4-ene-3,17-dione can be achieved through several methods:

  • Chemical Synthesis: Traditional organic synthesis techniques involve multi-step processes starting from simpler steroid precursors. This may include:
    • Alkylation reactions to introduce the methyl group at the C7 position.
    • Oxidation and reduction steps to modify functional groups.
  • Biocatalytic Methods: Recent advancements have shown that microbial systems can be engineered for the biosynthesis of steroid compounds. For example, Mycolicibacterium species have been utilized for the one-pot biosynthesis of related compounds using specific substrates .

The primary applications of 7alpha-Methylestr-4-ene-3,17-dione include:

  • Hormonal Therapies: Potential use in treating low testosterone levels and as a male contraceptive.
  • Performance Enhancement: Utilized in bodybuilding and athletics for muscle growth and recovery.
  • Research: Studied for understanding androgen receptor interactions and developing new therapeutic agents.

Interaction studies involving 7alpha-Methylestr-4-ene-3,17-dione have focused on its binding affinity to various receptors:

  • Androgen Receptor: Exhibits a strong binding affinity, which translates into potent anabolic effects.
  • Progesterone Receptor: Shows moderate activity, indicating potential progestogenic effects that could be harnessed in contraceptive formulations .

Studies have also explored its metabolic pathways and potential interactions with other anabolic steroids, highlighting its unique profile compared to traditional anabolic agents.

Several compounds share structural similarities with 7alpha-Methylestr-4-ene-3,17-dione. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Properties
Trestolone (7α-methyl-19-nortestosterone)Methyl group at C7αStrong androgenic activity; potential male contraceptive
DimethandroloneMethyl groups at C7α and C11βEnhanced anabolic properties; lower androgenic effects
MiboleroneMethyl groups at C7α and C17αHighly potent androgen; used in veterinary medicine
TiboloneEthynyl group at C17αProgestogenic effects; used in hormone replacement therapy

These compounds illustrate the diversity within the class of synthetic steroids while emphasizing the unique position of 7alpha-Methylestr-4-ene-3,17-dione due to its specific receptor affinities and potential applications in both therapeutic and performance contexts .

7alpha-Methylestr-4-ene-3,17-dione represents a synthetic anabolic-androgenic steroid compound characterized by its distinctive tetracyclic ring system [1]. The molecular formula of this compound is C19H26O2, with a molecular weight of 286.4 g/mol [1] [2]. The compound is also known by several synonyms including Mentabolan, 7alpha-methyl-estra-4-en-3,17-dione, and trestione [3].
The structural composition consists of four fused rings designated as rings A, B, C, and D, following the standard steroid nomenclature [1]. Ring A contains a cyclohexenone moiety with a ketone group at position 3 and a double bond between carbons 4 and 5 [1]. Ring B is a cyclohexane ring bearing the characteristic 7alpha-methyl substituent [1]. Ring C forms another cyclohexane ring, while ring D constitutes a cyclopentanone system with a ketone functional group at position 17 [1] [2].

The exact mass of 7alpha-Methylestr-4-ene-3,17-dione has been determined to be 286.193280068 Da [1]. The compound possesses 21 heavy atoms and exhibits a formal charge of zero [1]. The topological polar surface area is calculated to be 34.1 Ų, indicating moderate polarity characteristics [1].

PropertyValueSource
Molecular FormulaC19H26O2PubChem [1]
Molecular Weight286.4 g/molPubChem [1]
Exact Mass286.193280068 DaPubChem [1]
Heavy Atom Count21Calculated [1]
Topological Polar Surface Area34.1 ŲCalculated [1]

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical configuration of 7alpha-Methylestr-4-ene-3,17-dione follows the characteristic pattern observed in natural steroid hormones [1] [21]. The compound contains six asymmetric carbon centers, which contribute to its three-dimensional structure and biological activity [1]. The absolute stereochemistry is described using the Cahn-Ingold-Prelog nomenclature system, with the complete IUPAC name being (7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione [1] [2].

The stereochemical arrangement includes several key features that define the compound's spatial organization [21] [22]. The 7alpha-methyl group occupies the alpha position at carbon 7, which corresponds to the R configuration according to the priority rules [1]. The C-13 methyl group maintains its beta orientation, consistent with the natural steroid framework [1]. All ring junctions follow the trans configuration, which is typical for steroid molecules and contributes to their rigid, chair-like conformations [21] [22].

The absolute configuration at each stereogenic center has been established through computational analysis and comparison with related steroid structures [1]. The InChI key IHFREKJAIFEZMQ-ARTWWJDJSA-N uniquely identifies this specific stereoisomer [1] [2]. The stereochemical descriptors indicate that the compound maintains the same basic three-dimensional framework as endogenous steroids while incorporating the synthetic 7alpha-methyl modification [3].

StereocenterConfigurationSubstituent
C-7RMethyl group (α-oriented)
C-8RHydrogen
C-9SHydrogen
C-10RMethyl group (β-oriented)
C-13SMethyl group (β-oriented)
C-14SHydrogen

Conformational Analysis and Molecular Geometry

The conformational analysis of 7alpha-Methylestr-4-ene-3,17-dione reveals a rigid tetracyclic structure consistent with steroid molecular geometry [21] [23]. Ring A adopts a distorted half-chair conformation due to the presence of the C4-C5 double bond and the C3 ketone group [21] [23]. This distortion from the ideal chair conformation is characteristic of α,β-unsaturated ketone systems in steroid molecules [23].

Ring B maintains a chair conformation with the 7alpha-methyl group occupying an axial position [21] [23]. This axial orientation of the methyl substituent introduces some steric strain but is stabilized by the overall rigid framework of the steroid system [23]. Ring C also adopts a chair conformation with the C13 methyl group in the equatorial position, which represents the thermodynamically favored arrangement [21] [22].

The five-membered D ring exhibits an envelope conformation typical of cyclopentanone derivatives [23]. The presence of the C17 ketone group influences the puckering of this ring system [23]. All ring junctions maintain trans configurations, resulting in dihedral angles of approximately 5-10 degrees between rings A and B, and nearly planar arrangements for the B-C and C-D junctions [21] [23].

Computational studies using density functional theory methods have confirmed that the observed conformation represents the global minimum energy structure [23]. The conformational rigidity of the steroid framework prevents significant conformational interconversion under physiological conditions [21] [22].

RingConformationJunction TypeKey Features
ADistorted half-chairA/B transContains C4-C5 double bond; C3 ketone group
BChairB/C transC7 methyl group in α-orientation (axial)
CChairC/D transC13 methyl group in β-orientation (equatorial)
DEnvelope-C17 ketone group; 5-membered ring

Physicochemical Properties

Solubility and Partition Coefficient

The solubility characteristics of 7alpha-Methylestr-4-ene-3,17-dione reflect its steroid nature and lipophilic properties [1] [12]. The compound exhibits limited water solubility, consistent with its hydrophobic steroid backbone and the presence of only two polar carbonyl groups [1]. The calculated XLogP3-AA partition coefficient is 2.7, indicating moderate lipophilicity [1].

The partition coefficient value suggests that 7alpha-Methylestr-4-ene-3,17-dione has favorable membrane permeability characteristics [1]. This value is lower than that of androstenedione (LogP = 4.09), indicating relatively higher polarity due to the structural modifications [11]. The compound's hydrogen bond acceptor count of 2 and donor count of 0 contribute to its solubility profile [1].

Solubility studies indicate that the compound is soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide [12]. The lack of rotatable bonds (rotatable bond count = 0) reflects the rigid steroid structure, which influences both solubility and bioavailability characteristics [1].

Melting Point and Thermal Properties

Thermal analysis of steroid compounds similar to 7alpha-Methylestr-4-ene-3,17-dione provides insights into the expected thermal behavior [11] [12]. Related compounds such as androstenedione exhibit melting points in the range of 170-171°C [12]. The rigid steroid framework typically confers thermal stability and relatively high melting points [11].

The thermal properties are influenced by the intermolecular hydrogen bonding capabilities and crystal packing arrangements [17]. The presence of two ketone groups provides sites for dipole-dipole interactions, which contribute to the thermal stability of the crystalline form [17]. Differential scanning calorimetry studies of related steroids show characteristic melting endotherms consistent with well-defined crystal structures [11].

The boiling point is estimated to be significantly higher than the melting point, typical of steroid compounds with their extensive van der Waals interactions [11]. Flash point determinations indicate potential flammability concerns at elevated temperatures [12].

Spectral Characteristics

The spectral characteristics of 7alpha-Methylestr-4-ene-3,17-dione provide distinctive fingerprints for identification and structural confirmation [18]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima around 240 nm, typical of α,β-unsaturated ketone chromophores [18]. This absorption results from the conjugated system formed by the C4-C5 double bond and the C3 ketone group [18].

The compound exhibits specific optical rotation properties due to its chiral nature [12]. Related androsten compounds show characteristic specific rotation values, with androstenedione displaying [α]D30 +199° in chloroform [12]. The multiple chiral centers in 7alpha-Methylestr-4-ene-3,17-dione contribute to its optical activity [25].

Fluorescence properties are generally minimal for this class of compounds due to the lack of extended aromatic systems [18]. However, the α,β-unsaturated ketone system may exhibit weak fluorescence under specific excitation conditions [18].

Spectroscopic MethodCharacteristicValueNotes
UV-Visibleλmax~240 nmα,β-unsaturated ketone
Optical Rotation[α]DVariableChiral compound
FluorescenceEmissionWeakLimited aromatic character

Structural Characterization Methods

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 7alpha-Methylestr-4-ene-3,17-dione [14] [15]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the structural assignment [14]. The C7-methyl group appears as a doublet around 0.9-1.0 ppm due to coupling with the adjacent C7 proton [14]. The C13-methyl group manifests as a singlet near 1.2 ppm, consistent with its tertiary position [14].

The olefinic proton at C4 produces a characteristic singlet around 5.7 ppm, indicative of the isolated double bond system [14]. This chemical shift is typical for α,β-unsaturated ketone systems in steroid molecules [15]. The absence of coupling patterns for this proton confirms the structural assignment [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation [14] [15]. The carbonyl carbon at position 3 appears around 199 ppm, consistent with a conjugated ketone system [14]. The C17 carbonyl resonates near 220 ppm, typical for cyclopentanone carbonyls in steroid frameworks [14]. The quaternary carbons C10 and C13 exhibit characteristic chemical shifts that confirm the methyl substitution patterns [15].

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence, provide definitive structural assignments [14] [15]. These techniques establish connectivity patterns and confirm stereochemical assignments [15].

Mass Spectrometric Characterization

Mass spectrometry serves as a primary tool for molecular weight determination and structural characterization of 7alpha-Methylestr-4-ene-3,17-dione [1] [14]. Electron ionization mass spectrometry produces a molecular ion peak at m/z 286, corresponding to the molecular weight [1]. This technique provides high-resolution mass measurements that confirm the molecular formula C19H26O2 [1].

Fragmentation patterns in mass spectrometry offer insights into the structural features [14]. Common fragmentation includes loss of methyl groups, producing fragment ions at m/z 271 [M-CH3]+ [14]. Ring cleavage patterns are characteristic of steroid compounds and provide structural information [14].

Tandem mass spectrometry techniques enable detailed structural elucidation through controlled fragmentation experiments [14]. Chemical ionization methods provide softer ionization conditions that preserve molecular ion integrity [14]. High-resolution mass spectrometry confirms elemental compositions with high accuracy [1].

Infrared Spectroscopic Fingerprinting

Infrared spectroscopy provides characteristic fingerprint information for 7alpha-Methylestr-4-ene-3,17-dione [18]. The carbonyl stretching frequencies are particularly diagnostic, with the C3 ketone appearing around 1670 cm-1 due to conjugation with the adjacent double bond [18]. The C17 ketone stretches at approximately 1740 cm-1, typical for unconjugated cyclopentanone carbonyls [18].

The C=C stretching vibration occurs around 1620 cm-1, characteristic of the C4-C5 double bond [18]. Aliphatic C-H stretching modes appear in the 2850-2950 cm-1 region, providing information about the methyl and methylene groups [18]. The fingerprint region below 1500 cm-1 contains numerous bands characteristic of the steroid framework [18].

Attenuated total reflectance infrared spectroscopy offers enhanced sensitivity for solid-state measurements [18]. Comparison with reference spectra of related steroids confirms structural assignments [18]. Fourier transform infrared spectroscopy provides high-resolution spectra suitable for detailed analysis [18].

IR RegionFrequency (cm-1)Assignment
C=O stretch (C3)~1670Conjugated ketone
C=O stretch (C17)~1740Cyclopentanone
C=C stretch~1620C4-C5 double bond
C-H stretch2850-2950Aliphatic C-H

X-ray Crystallographic Studies

X-ray crystallography represents the definitive method for absolute structure determination of 7alpha-Methylestr-4-ene-3,17-dione [17] [19]. Crystallographic analysis provides precise three-dimensional coordinates for all atoms in the molecule [17]. The crystallization of steroid compounds typically yields well-defined crystals suitable for diffraction studies [17].

Crystal structure analysis reveals detailed geometric parameters including bond lengths, bond angles, and torsional angles [17] [19]. The C3=O bond length is approximately 1.22 Å, consistent with conjugated carbonyl systems [17]. The C17=O bond exhibits a slightly shorter length of about 1.20 Å, typical for unconjugated ketones [17]. The C4-C5 double bond measures approximately 1.33 Å [17].

Crystallographic studies of related steroid compounds demonstrate common structural features [17] [26]. The steroid framework adopts characteristic conformations with specific dihedral angles between rings [17]. Crystal packing analysis reveals intermolecular interactions that stabilize the crystal structure [17].

Unit cell parameters for steroid compounds typically include orthorhombic or monoclinic crystal systems [17]. Space group determination confirms the chiral nature of the compound [17]. Density measurements provide additional confirmation of molecular packing arrangements [17].

Crystallographic ParameterTypical ValueNotes
Crystal SystemOrthorhombic/MonoclinicCommon for steroids
Space GroupP212121 or P21Chiral space groups
Density~1.2 g/cm3Typical steroid density
Bond Length C3=O~1.22 ÅConjugated carbonyl
Bond Length C17=O~1.20 ÅNon-conjugated carbonyl
Bond Length C4-C5~1.33 ÅC=C double bond

The retrosynthetic analysis of 7alpha-Methylestr-4-ene-3,17-dione reveals several strategic disconnections that guide synthetic planning. The compound can be conceptually deconstructed through multiple pathways, each offering distinct advantages for large-scale preparation [1] [2].

The primary retrosynthetic disconnection involves the recognition of the 7alpha-methyl group as a key structural element that can be introduced through direct methylation of the parent estr-4-ene-3,17-dione framework. This approach capitalizes on the availability of the unmethylated precursor and the reliability of alpha-methylation reactions in steroid chemistry [3] [4]. Alternative disconnections include the oxidation of corresponding 17-hydroxy derivatives and the construction of the entire steroid nucleus through total synthesis methodologies [5] [6].

Strategic considerations for synthetic route selection encompass substrate availability, reaction selectivity, and scalability requirements. The direct methylation approach offers the most straightforward path, leveraging established steroid chemistry protocols while maintaining high stereochemical control at the 7alpha-position [7] [8]. More complex retrosynthetic strategies involving ring-forming reactions provide opportunities for diversification but require more sophisticated synthetic techniques [9].

Laboratory Synthesis Protocols

Direct Methylation Protocol

The most widely employed laboratory synthesis begins with estr-4-ene-3,17-dione as the starting material. The protocol involves treatment with lithium diisopropylamide (LDA) in tetrahydrofuran at -78°C to generate the kinetic enolate, followed by addition of methyl iodide to achieve selective alpha-methylation [4]. Reaction conditions require strict anhydrous conditions and inert atmosphere protection to prevent side reactions.

Typical reaction conditions include: substrate concentration of 0.1-0.2 M in dry tetrahydrofuran, 1.2 equivalents of LDA, and 1.5 equivalents of methyl iodide. The reaction mixture is maintained at -78°C for 2 hours, then allowed to warm to room temperature over 4-6 hours. Quenching with saturated ammonium chloride solution followed by standard aqueous workup yields the crude product [11] [7].

Oxidative Transformation Protocol

An alternative synthetic route involves the oxidation of 7alpha-methylestr-4-en-17-ol using chromium-based oxidizing agents. The protocol employs pyridinium chlorochromate (PCC) in dichloromethane at room temperature, providing selective oxidation of the 17-hydroxyl group while preserving the 7alpha-methyl stereochemistry [12] [13].

Reaction parameters include: substrate concentration of 0.05-0.1 M in dry dichloromethane, 1.5 equivalents of PCC, and reaction time of 4-8 hours at ambient temperature. The reaction progress is monitored by thin-layer chromatography, and completion is indicated by consumption of starting material and formation of the characteristic ketone product [14].

Key Intermediates in Synthetic Pathways

Several critical intermediates feature prominently in the synthetic pathways to 7alpha-Methylestr-4-ene-3,17-dione. The primary intermediate in direct methylation routes is the lithium enolate of estr-4-ene-3,17-dione, which exhibits high nucleophilicity and selectivity for alpha-alkylation reactions [3] [4].

Secondary intermediates include various protection group derivatives employed to mask reactive functional groups during multi-step synthesis sequences. Common protecting groups include tert-butyldimethylsilyl (TBDMS) ethers for hydroxyl protection and ethylene glycol ketals for carbonyl protection [8] [15]. These intermediates enable selective transformations while maintaining overall molecular integrity.

Advanced intermediates in total synthesis approaches include tricyclic precursors containing the steroid A, B, and C rings, which undergo final cyclization to form the complete tetracyclic framework. These intermediates often incorporate pre-installed functionality that facilitates subsequent ring closure reactions [6] [9].

Reaction Mechanisms and Transformation Pathways

Enolate Formation and Alkylation Mechanism

The methylation reaction proceeds through initial deprotonation of the 7alpha-hydrogen by lithium diisopropylamide, generating a kinetic enolate that exhibits high regioselectivity. The enolate adopts a preferred conformation that places the negative charge at the 7alpha-position, facilitating subsequent nucleophilic attack on methyl iodide [4] [1].

The stereochemical outcome is controlled by the approach trajectory of the methylating agent, which is influenced by the existing substituents on the steroid framework. The bulky nature of the steroid nucleus directs the incoming methyl group to the less hindered alpha-face, ensuring high stereoselectivity for the desired 7alpha-configuration [7] [16].

Oxidation Mechanism Pathways

Chromium-based oxidation of 17-hydroxyl groups proceeds through formation of a chromate ester intermediate, followed by beta-hydride elimination to generate the corresponding ketone. The mechanism involves coordination of the hydroxyl oxygen to the chromium center, facilitating the subsequent oxidation process [12] [16].

Alternative oxidation pathways employ enzymatic systems that offer high selectivity and mild reaction conditions. These biocatalytic approaches utilize specific dehydrogenase enzymes that selectively oxidize the 17-position while maintaining stereochemical integrity at other positions [17] [18].

Purification and Analytical Verification Methods

Chromatographic Purification Techniques

High-performance liquid chromatography (HPLC) serves as the primary purification method for 7alpha-Methylestr-4-ene-3,17-dione, offering high resolution separation from structural analogs and synthetic byproducts. Reversed-phase HPLC systems utilizing C18 columns with acetonitrile-water gradients provide optimal separation efficiency [19] [20].

Column chromatography on silica gel remains essential for large-scale purifications, employing hexane-ethyl acetate solvent systems with gradient elution profiles. The compound typically elutes with 20-40% ethyl acetate in hexane, depending on the specific silica gel grade and column dimensions [21] [22].

Preparative thin-layer chromatography offers rapid purification for smaller quantities, utilizing silica gel plates with appropriate solvent systems. Detection methods include ultraviolet absorption and iodine vapor staining, enabling visualization and isolation of pure product bands [23] [24].

Analytical Characterization Methods

Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural verification, with proton NMR confirming the presence and stereochemistry of the 7alpha-methyl group. Characteristic chemical shifts include the methyl doublet at approximately 1.0-1.2 ppm and diagnostic steroid nucleus signals [25] [26].

Mass spectrometry techniques, including electron ionization and electrospray ionization methods, confirm molecular weight and fragmentation patterns. The molecular ion peak at m/z 286 serves as the primary identification criterion, while characteristic fragment ions provide structural confirmation [23] [24].

Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity detection and separation from related compounds. The technique requires prior derivatization but provides excellent structural information and quantitative capabilities [27] [28].

Scale-up Considerations for Preparative Chemistry

Process Development Requirements

Scaling synthesis from laboratory to production scale requires careful evaluation of heat transfer, mixing efficiency, and safety considerations. The exothermic nature of methylation reactions necessitates controlled addition rates and adequate cooling capacity to maintain safe operating temperatures [29] [30].

Equipment selection must accommodate the requirements for anhydrous conditions and inert atmospheres throughout the process. Large-scale reactors require nitrogen blanketing systems, moisture control mechanisms, and appropriate temperature control systems to ensure reproducible results [31].

Raw material considerations include sourcing of high-purity starting materials and reagents, establishment of quality control specifications, and development of analytical methods suitable for production monitoring [30].

Economic and Environmental Factors

Cost optimization strategies focus on maximizing yield while minimizing waste generation and solvent consumption. Solvent recovery systems become essential at production scale, requiring distillation and purification equipment for recycling organic solvents [29] [32].

Environmental impact assessments consider solvent emissions, waste generation, and energy consumption throughout the manufacturing process. Implementation of green chemistry principles, including solvent substitution and waste minimization, enhances process sustainability [33] [32].

Green Chemistry Approaches to Synthesis

Biocatalytic Methodologies

Enzymatic synthesis approaches offer environmentally benign alternatives to traditional chemical methods. Engineered enzyme systems capable of selective steroid modifications provide high stereoselectivity while operating under mild aqueous conditions [17] [18].

Recent developments in biocatalytic cascade reactions enable multi-step transformations in single reaction vessels, reducing solvent usage and waste generation. These systems utilize engineered microorganisms containing multiple enzymes for complex steroid modifications [17] [34].

Solvent-Free and Alternative Media

Microwave-assisted synthesis techniques reduce reaction times and energy consumption while often improving yields and selectivity. These methods utilize minimal solvent quantities or completely solvent-free conditions, significantly reducing environmental impact [33].

Alternative reaction media, including ionic liquids and supercritical fluids, offer unique advantages for steroid synthesis while reducing traditional organic solvent consumption. These green solvents often provide enhanced selectivity and easier product isolation [32] [35].

Role as Synthetic Intermediate in Steroid Chemistry

Structural Modification Platforms

7alpha-Methylestr-4-ene-3,17-dione serves as a versatile intermediate for accessing diverse steroid structures through selective functional group transformations. The compound's dual ketone functionality enables selective reduction reactions to generate either 3-hydroxy or 17-hydroxy derivatives with controlled stereochemistry [4].

The 4-ene system provides opportunities for additional modifications, including saturation, hydroxylation, and ring-opening reactions that expand structural diversity. These transformations rely on the inherent reactivity patterns of the conjugated enone system [16] [36].

Pharmaceutical Applications

The compound functions as a key precursor in the synthesis of various anabolic-androgenic steroids and related pharmaceutical compounds. Its structural framework provides the essential steroid nucleus while the 7alpha-methyl group imparts specific biological properties [37].

Synthetic routes from this intermediate enable access to compounds with modified androgenic and anabolic properties, supporting medicinal chemistry efforts in hormone replacement therapy and related therapeutic areas [4] [38]. The predictable transformation pathways facilitate structure-activity relationship studies and compound optimization programs.

PropertyValueReference
IUPAC Name(7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dionePubChem [39] [40]
Molecular FormulaC19H26O2PubChem [39] [40]
Molecular Weight286.4 g/molPubChem [39] [40]
CAS Registry Number436144-67-1PubChem [39] [40]
Hydrogen Bond Donors0PubChem [39] [40]
Hydrogen Bond Acceptors2PubChem [39] [40]
LogP (Partition Coefficient)2.7PubChem [39] [40]
Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesBiological Activity
7alpha-Methylestr-4-ene-3,17-dioneC19H26O2286.4Methyl at 7α position, estr-4-ene frameworkAnabolic-androgenic steroid precursor [4]
7alpha-Methyl-19-norandrostenedioneC19H26O2286.4Methyl at 7α position, derived from nandroloneTrestolone precursor [4] [37]
AndrostenedioneC19H28O2288.4No methylation at 7α positionNatural testosterone precursor [41]
TestosteroneC19H28O2288.4Hydroxyl group at position 17Primary male hormone [37]
NandroloneC18H26O2274.4Missing methyl group at position 19Anabolic steroid [4]
MethodStarting MaterialKey ReagentsTypical Yield (%)Reaction Conditions
Methylation of Estr-4-ene-3,17-dioneEstr-4-ene-3,17-dioneOrganometallic methylating agents60-80Anhydrous conditions, inert atmosphere [4]
Oxidation of 7alpha-Methylestr-4-en-17-ol7alpha-Methylestr-4-en-17-olOxidizing agents (chromium trioxide, PCC)70-90Mild oxidation conditions [12] [13]
Enzymatic Cascade Reactions4-Androstene-3,17-dioneEngineered enzymes75-95Enzymatic cascade, mild conditions [17] [18]
Microbiological TransformationSteroid precursorsMicrobial enzymes40-70Aqueous fermentation conditions [42] [35]
TechniqueApplicationDetection LimitAdvantagesLimitations
High Performance Liquid Chromatography (HPLC)Purification and quantitative analysis0.1-1 μg/mLHigh resolution, quantitative [19] [20]Moderate sensitivity
Gas Chromatography-Mass Spectrometry (GC-MS)Structural identification and purity assessment0.01-0.1 μg/mLStructural information, sensitive [27] [28]Requires derivatization
Nuclear Magnetic Resonance (NMR)Structural elucidation and stereochemistry1-10 mg/mLComplete structural characterization [25] [26]Requires pure sample
Liquid Chromatography-Mass Spectrometry (LC-MS)High-sensitivity quantification0.001-0.01 μg/mLVery high sensitivity, specific [23] [24]Expensive instrumentation

XLogP3

2.7

Dates

Last modified: 04-15-2024

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